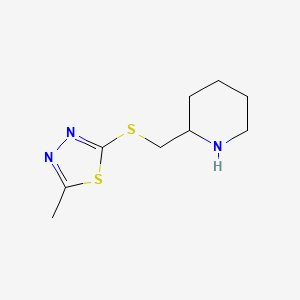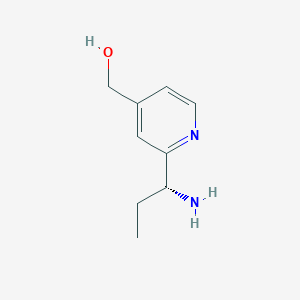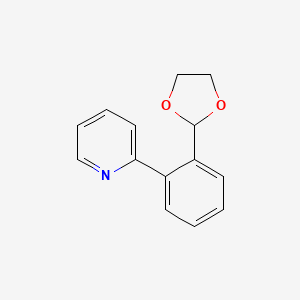
(S)-4-(tert-Butoxy)-2-((R)-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of both the tert-butoxy group and the dihydrobenzofuran moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid typically involves the following steps:
Formation of the dihydrobenzofuran moiety: This can be achieved through the cyclization of an appropriate phenol derivative with an epoxide under acidic conditions.
Introduction of the tert-butoxy group: This step involves the protection of a hydroxyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the oxobutanoic acid moiety: This can be synthesized through a series of reactions including esterification, hydrolysis, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its chiral nature and biological activity.
Biochemistry: It is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butoxy)-2-((S)-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(tert-Butoxy)-2-(2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid: A non-chiral analog with similar reactivity but lacking the chiral centers.
Uniqueness
(S)-4-(tert-Butoxy)-2-(®-2,3-dihydrobenzofuran-3-yl)-4-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its analogs and enantiomers. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(2S)-2-[(3R)-2,3-dihydro-1-benzofuran-3-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H20O5/c1-16(2,3)21-14(17)8-11(15(18)19)12-9-20-13-7-5-4-6-10(12)13/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1 |
InChI Key |
NGCGVZWAYYETSD-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]([C@H]1COC2=CC=CC=C12)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1COC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12979785.png)


![tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B12979794.png)
![7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12979801.png)

![(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12979812.png)

![methyl (3R,3aR)-2-benzoyl-3-[(4-fluorophenyl)methyl]-4-methylidene-5-oxo-1,3a-dihydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12979816.png)

![(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B12979829.png)



